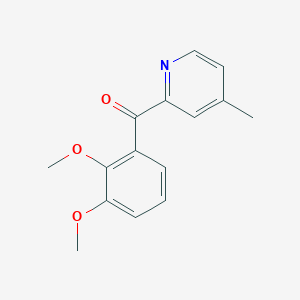
2-(2,3-二甲氧基苯甲酰)-4-甲基吡啶
描述
2-(2,3-Dimethoxybenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化剂和自由基清除剂
2-(2,3-二甲氧基苯甲酰)-4-甲基吡啶: 衍生物因其抗氧化特性而受到研究。这些化合物可以中和自由基,自由基是不稳定的分子,会导致细胞损伤。 抗氧化活性通过各种体外方法测量,例如总抗氧化能力和金属螯合活性 .
抗菌活性
研究表明,苯甲酰胺类化合物,包括那些源自2,3-二甲氧基苯甲酸的化合物,表现出显著的抗菌活性。 它们已针对各种革兰氏阳性和革兰氏阴性细菌进行测试,显示出作为新型抗菌剂的潜力 .
医疗应用
在医疗领域,苯甲酰胺衍生物因其治疗潜力而受到探索。它们已被用于治疗癌症、高胆固醇血症和作为抗炎剂。 2-(2,3-二甲氧基苯甲酰)-4-甲基吡啶的衍生物可能在药物发现和开发中具有前景 .
工业应用
苯甲酰胺类化合物在塑料、橡胶和造纸等工业领域都有应用。 它们的结构特性使它们适合各种制造过程,以及作为合成更复杂化合物的中间体 .
农业用途
在农业中,苯甲酰胺衍生物可用于开发新型杀虫剂和杀菌剂。 它们的抗菌特性可以帮助保护农作物免受细菌感染并提高产量 .
环境科学
这些化合物在环境科学中也很重要,它们可用于研究有机污染物的降解。 它们与其他环境因素的相互作用可以提供对生态平衡和人类活动影响的见解 .
材料科学
在材料科学中,苯甲酰胺衍生物的光谱性质引起了人们的兴趣。 它们可用于创建具有特定光学或电学性质的新材料,这些材料可应用于电子和光子学领域 .
生物化学
最后,在生物化学中,对这些化合物的研究有助于了解疾病的分子机制。 它们可用作生物化学工具来研究酶活性、受体-配体相互作用和代谢途径 .
生化分析
Biochemical Properties
2-(2,3-Dimethoxybenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with antioxidant enzymes, enhancing their activity and contributing to the reduction of oxidative stress . Additionally, this compound exhibits antibacterial properties by interacting with bacterial cell wall synthesis enzymes, thereby inhibiting bacterial growth .
Cellular Effects
The effects of 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF) in retinal cells, thereby reducing neovascularization . This compound also affects the expression of genes involved in oxidative stress response, leading to enhanced cellular protection against oxidative damage .
Molecular Mechanism
At the molecular level, 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of enzymes involved in VEGF production, thereby reducing angiogenesis . Additionally, this compound modulates the expression of genes involved in the oxidative stress response by interacting with transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound maintains its biological activity over time, although its efficacy may decrease slightly due to gradual degradation .
Dosage Effects in Animal Models
In animal models, the effects of 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine vary with different dosages. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inhibition of neovascularization . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.
Metabolic Pathways
2-(2,3-Dimethoxybenzoyl)-4-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is metabolized primarily through oxidative pathways, leading to the formation of various metabolites . These metabolites may also exhibit biological activity, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . It accumulates in tissues where it exerts its biological effects, such as the retina in the case of neovascularization inhibition .
Subcellular Localization
2-(2,3-Dimethoxybenzoyl)-4-methylpyridine is localized to specific subcellular compartments, which influences its activity and function. The compound is directed to these compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus where it interacts with transcription factors to modulate gene expression .
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-16-12(9-10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHNXUYWGYDYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


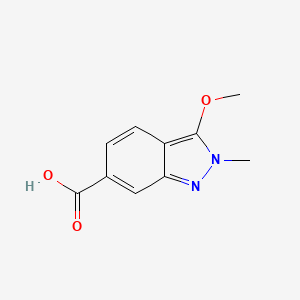
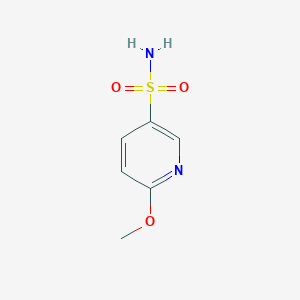
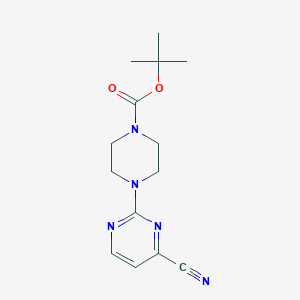
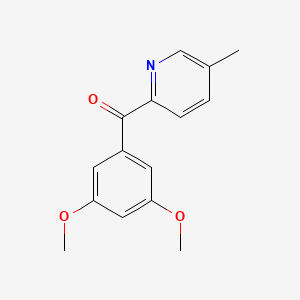
![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)
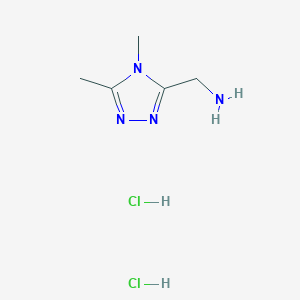
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)
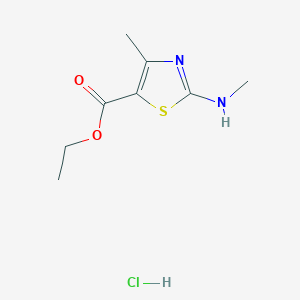
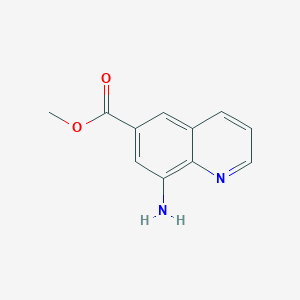
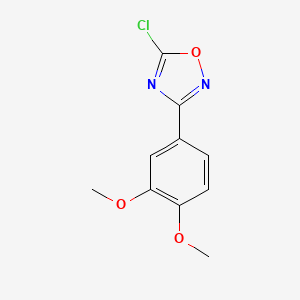
![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)
![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)
![methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)

